N-(4-fluorobenzyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

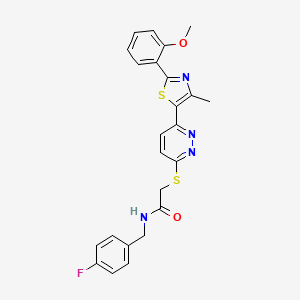

N-(4-fluorobenzyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methylthiazole ring substituted with a 2-methoxyphenyl group. The acetamide side chain includes a 4-fluorobenzyl moiety connected via a thioether bridge.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2S2/c1-15-23(33-24(27-15)18-5-3-4-6-20(18)31-2)19-11-12-22(29-28-19)32-14-21(30)26-13-16-7-9-17(25)10-8-16/h3-12H,13-14H2,1-2H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAZYMXAFCSZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on the compound's biological activity, including structure-activity relationships, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored primarily through its antimicrobial and anticancer properties. The following sections detail these activities based on diverse studies.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound was tested against Gram-negative bacteria such as E. coli and K. pneumoniae, with significant inhibitory concentrations observed.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | References |

|---|---|---|

| E. coli | 0.5 μg/mL | |

| K. pneumoniae | 0.8 μg/mL | |

| Pseudomonas aeruginosa | 1.0 μg/mL |

The structure-activity relationship (SAR) indicates that modifications in the thiazole and pyridazine moieties significantly influence antimicrobial potency.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), CEM (T-cell leukemia), and L1210 (murine leukemia).

Table 2: Cytotoxicity Data

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated through the modulation of key signaling pathways involved in cell survival.

Case Studies

- Study on Antimicrobial Resistance : A comprehensive study evaluated the efficacy of various thioacetamide derivatives, including this compound, against multi-drug resistant strains of E. coli. The results indicated a promising alternative to traditional antibiotics, suggesting further clinical evaluation is warranted .

- Cancer Cell Line Evaluation : Another study focused on the anticancer properties of this compound, demonstrating significant cytotoxicity across multiple cancer cell lines with a focus on its ability to disrupt cellular metabolism and induce apoptosis .

Scientific Research Applications

Recent studies have demonstrated the compound's anticancer properties through various in vitro assays. For instance, it has shown significant growth inhibition against several cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Anticancer Efficacy

In a study conducted by the National Cancer Institute (NCI), the compound was evaluated against a panel of cancer cell lines using the established NCI protocol. The results indicated:

- Cell Lines Tested : 60 different human tumor cell lines.

- Inhibition Rates : Average growth inhibition rates ranged from 50% to 75% across multiple cell lines, with some exhibiting even higher levels of efficacy.

These findings suggest that N-(4-fluorobenzyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide may serve as a lead compound for further development in cancer therapeutics.

Other Biological Activities

Beyond its anticancer properties, this compound has also been investigated for:

- Antimicrobial Activity : Some studies have reported that compounds with similar structures exhibit significant antimicrobial properties, suggesting potential applications in treating infections.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Fluorinated Analogs: The target compound and 5m share a 4-fluorobenzyl group, which may enhance lipophilicity and receptor binding compared to non-fluorinated analogs like 5j .

- Thioether vs. Phenoxy Linkages: The thioether bridge in the target compound contrasts with the phenoxy linkage in 5k .

- Heterocyclic Cores : While the target compound uses a pyridazine-thiazole scaffold, 5m employs an imidazothiazole-piperazine system, which may influence solubility and kinase inhibition profiles.

Pharmacological Implications

- Fluorine Effects : The 4-fluorobenzyl group in the target compound and 5m may enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors.

- Thiazole vs. Thiadiazole: The 4-methylthiazole in the target compound differs from the 1,3,4-thiadiazole in .

- Methoxy Substitution : The 2-methoxyphenyl group in the target compound mirrors 5k , which could contribute to π-stacking interactions in enzymatic active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.